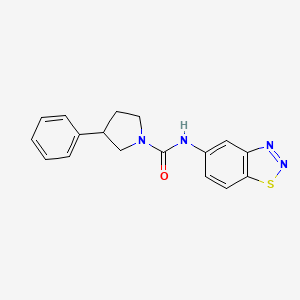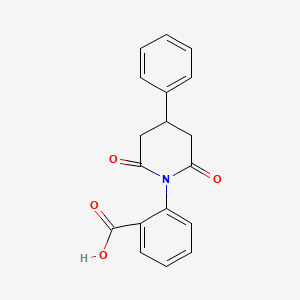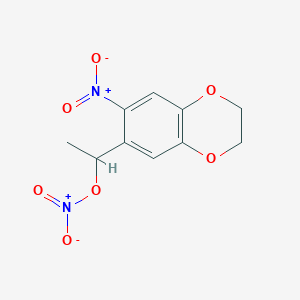![molecular formula C24H20FN5OS B4010761 (6E)-6-[[1-[(2-fluorophenyl)methyl]-2,5-dimethylindol-3-yl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4010761.png)
(6E)-6-[[1-[(2-fluorophenyl)methyl]-2,5-dimethylindol-3-yl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Übersicht
Beschreibung
The compound (6E)-6-[[1-[(2-fluorophenyl)methyl]-2,5-dimethylindol-3-yl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a thiadiazolo[3,2-a]pyrimidin-7-one core, and a fluorophenyl group, making it an interesting subject for research in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-[[1-[(2-fluorophenyl)methyl]-2,5-dimethylindol-3-yl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the fluorophenyl group through a Friedel-Crafts alkylation reaction. The thiadiazolo[3,2-a]pyrimidin-7-one core is then constructed via a cyclization reaction involving appropriate precursors. The final step involves the formation of the imino and methylidene groups under controlled conditions, such as refluxing in a suitable solvent with a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and solvents. The scalability of the synthesis would also be a key consideration, with potential modifications to the reaction conditions to ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (6E)-6-[[1-[(2-fluorophenyl)methyl]-2,5-dimethylindol-3-yl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various types of chemical reactions, including:
Oxidation: The indole and thiadiazolo[3,2-a]pyrimidin-7-one moieties can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the indole and thiadiazolo[3,2-a]pyrimidin-7-one rings, while reduction would produce the corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential interactions with various biomolecules can be explored. Its indole and thiadiazolo[3,2-a]pyrimidin-7-one moieties are known to interact with proteins and nucleic acids, making it a candidate for studies on enzyme inhibition and DNA binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the fluorophenyl group suggests possible applications in drug design, particularly for targeting specific receptors or enzymes.
Industry
In industry, the compound’s unique properties could be leveraged for the development of new materials with specific electronic or optical characteristics. Its potential as a precursor for advanced polymers or as a component in electronic devices could be explored.
Wirkmechanismus
The mechanism by which (6E)-6-[[1-[(2-fluorophenyl)methyl]-2,5-dimethylindol-3-yl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one exerts its effects is likely related to its ability to interact with specific molecular targets. The indole and thiadiazolo[3,2-a]pyrimidin-7-one moieties can bind to proteins and nucleic acids, potentially inhibiting enzyme activity or altering gene expression. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6E)-6-[[1-[(2-chlorophenyl)methyl]-2,5-dimethylindol-3-yl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- (6E)-6-[[1-[(2-bromophenyl)methyl]-2,5-dimethylindol-3-yl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Uniqueness
The uniqueness of (6E)-6-[[1-[(2-fluorophenyl)methyl]-2,5-dimethylindol-3-yl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular molecule a promising candidate for further research and development.
Eigenschaften
IUPAC Name |
(6E)-6-[[1-[(2-fluorophenyl)methyl]-2,5-dimethylindol-3-yl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5OS/c1-13-8-9-21-18(10-13)17(14(2)29(21)12-16-6-4-5-7-20(16)25)11-19-22(26)30-24(27-23(19)31)32-15(3)28-30/h4-11,26H,12H2,1-3H3/b19-11+,26-22? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAKLYSPMZXLNA-ULZOKRSMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C=C3C(=N)N4C(=NC3=O)SC(=N4)C)C)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(C(=C2/C=C/3\C(=N)N4C(=NC3=O)SC(=N4)C)C)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-thienylmethyl)-5-{[(2-thienylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4010684.png)
![3-(2-hydroxy-3-methylphenyl)-3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide](/img/structure/B4010703.png)
![2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide](/img/structure/B4010710.png)
![4-chloro-N-(3,4-dichlorobenzyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4010713.png)
![N-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(propan-2-yl)ethanediamide](/img/structure/B4010715.png)
![ethyl {3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4010719.png)
![2-{[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbamoyl}benzoic acid](/img/structure/B4010722.png)


![5-(3,4-dichlorophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4010738.png)

![3-(2-chlorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4010745.png)
![4-[3-(cyclopropylamino)-4-nitrophenyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B4010765.png)
![methyl 3-[(3-chloro-2-methylphenyl)amino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4010769.png)
